

Eniporide side effects and safety profile

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Compound Focus: Eniporide

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Clinical Safety Profile & Side Effects

The safety profile of **Eniporide** is primarily defined by the **ESCAMI trial**, a large, international, double-blind, placebo-controlled phase 2 clinical trial involving 1,389 patients with acute myocardial infarction [1] [2].

The table below summarizes the key safety findings from this trial:

Aspect	Findings in the ESCAMI Trial
General Tolerability	The study drug was well tolerated by patients [2].
Overall Clinical Outcome	No effect on composite clinical outcomes including death, cardiogenic shock, heart failure, or life-threatening arrhythmias [1] [2].
Specific Side Effects	No significant difference in the incidence of specific adverse events compared to placebo was reported in the trial results [1] [2].
Subgroup Finding	A significant reduction in the incidence of heart failure was observed in a subgroup of patients who received reperfusion therapy later than 4 hours after symptom onset [1] [2].

For the Laboratory: Handling & Precautions

While clinical data provides the human safety profile, the following information is crucial for researchers handling the compound in a laboratory setting. Much of this is based on standard practices for research chemicals, as detailed supplier information on **Eniporide**-specific toxicity is limited.

Precaution Category	Guidance for Researchers
Intended Use	For research use only. Not for human consumption [3] [4].
Personal Protective Equipment (PPE)	Use appropriate PPE including gloves, lab coats, and safety glasses [3].
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 month to 6 months, depending on the solvent [3].
Solubility	Soluble in DMSO (approx. 25 mg/mL). May also be soluble in water, ethanol, or DMF [3].

Experimental Protocols & Troubleshooting

Here are some FAQs that might arise during research with **Eniporide**, based on its use in documented experimental models.

FAQ 1: What is a proven *in vivo* dosing protocol for **Eniporide**?

One validated protocol comes from a porcine model of cardiopulmonary bypass and cardiac arrest [3].

- **Animal Model:** Pigs.
- **Dosage:** 3 mg/kg.
- **Route of Administration:** Intravenous (IV) injection.
- **Timing:** Systemic infusion **prior to cardiac arrest**.
- **Reported Outcome:** Improved cardiac function and high-energy phosphate content versus controls, and reduced myocardial edema [3].

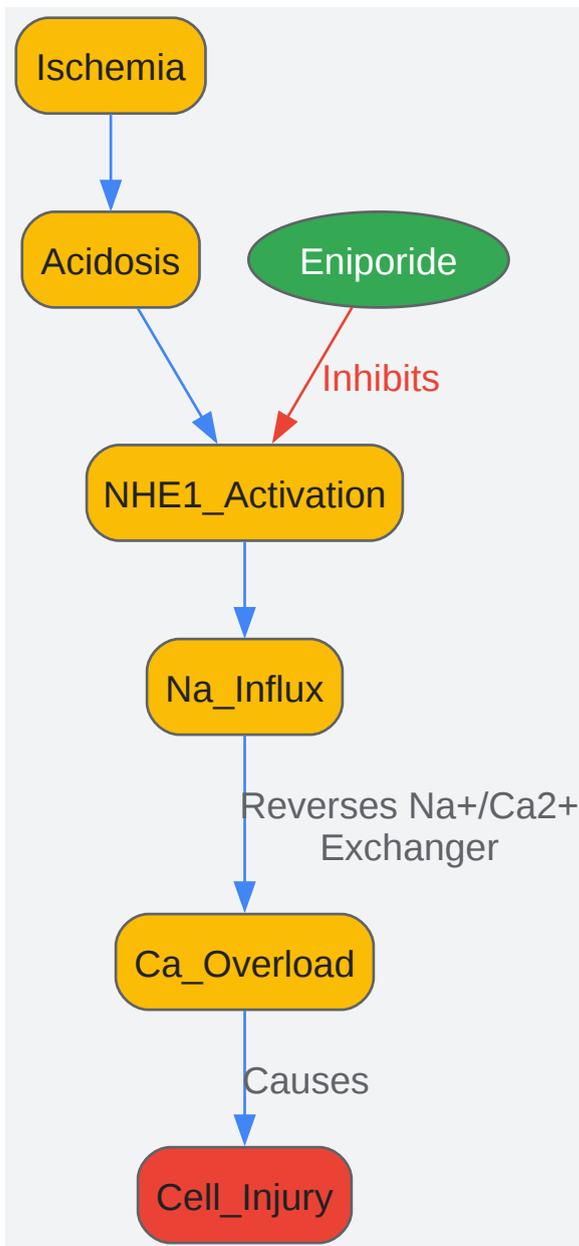
FAQ 2: Why might my experiments with **Eniporide** not show the expected protective effects?

This is a common challenge, as the transition from animal models to human trials was not successful for **Eniporide**. The failure of the clinical trials suggests several potential reasons [5]:

- **Timing of Administration:** The cardioprotective effect may be highly dependent on the timing of administration relative to the ischemic event. In clinical practice, achieving this ideal timing is often logistically challenging.
- **Species Differences:** The mechanisms of ischemia and reperfusion injury protected by NHE inhibition might differ between healthy animal models and humans with complex co-morbidities.
- **Underlying Mechanism:** The drug's effect may be influenced by other pathways. Some NHE inhibitors, including older ones like amiloride, also block persistent sodium channels, which could confound results [5].

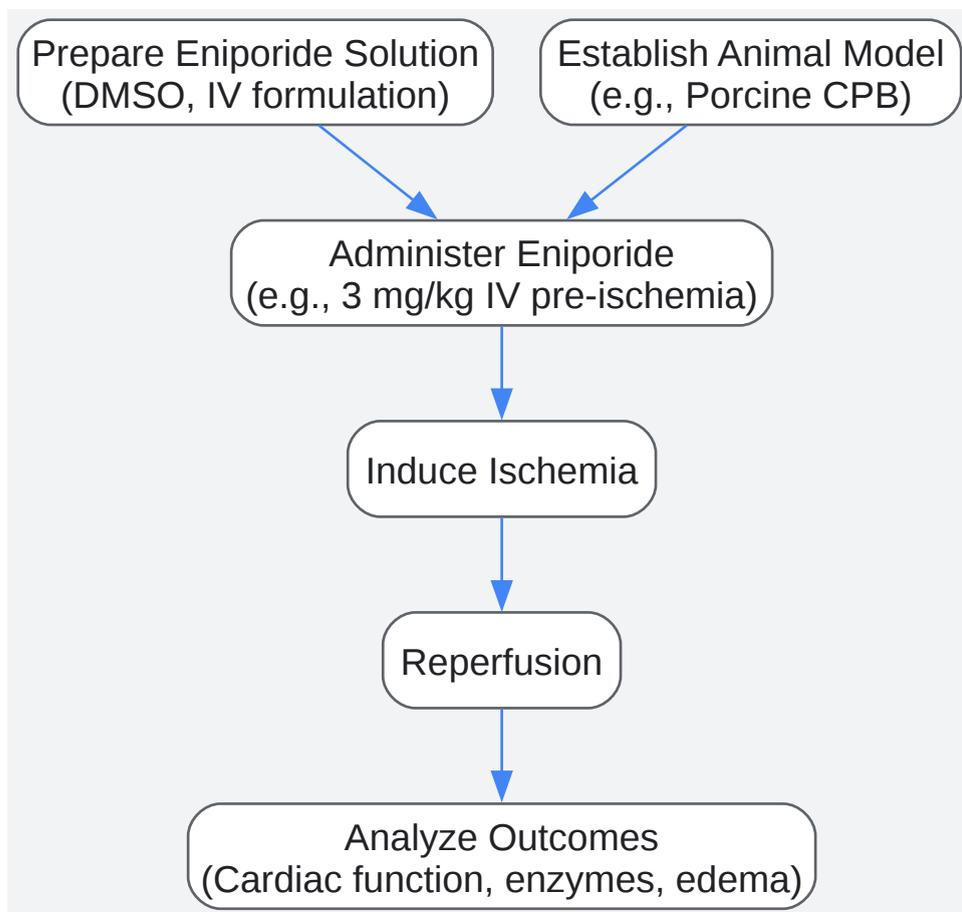
Mechanism of Action & Experimental Workflow

The following diagrams illustrate **Eniporide**'s theoretical mechanism and a general experimental workflow based on the cited literature.



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*Ischemia leads to intracellular acidosis, which activates the NHE1 exchanger. This causes sodium (Na⁺) influx, which forces the Na⁺/Ca²⁺ exchanger to operate in reverse, resulting in lethal calcium (Ca²⁺) overload and cell injury. **Eniporide** inhibits the NHE1 exchanger to break this cycle [6] [5].*



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General workflow for evaluating **Eniporide** in an in vivo model of ischemia-reperfusion, based on the protocol from the porcine CPB model [3].

Summary

I hope this technical support information is helpful for your research documentation. The key takeaways are:

- **Clinical Safety:** In human trials, **Eniporide** was well-tolerated and showed no major safety concerns, though it did not improve overall clinical outcomes [1] [2].
- **Research Use Only:** It is strictly for laboratory research [3] [4].
- **Protocol Specificity:** Effective dosing is model-dependent; the 3 mg/kg IV protocol in pigs is a reference point [3].

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